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Compound of Interest

Compound Name: 2-Methylthiazole-5-carbaldehyde

Cat. No.: B182251

Introduction: 2-Methylthiazole-5-carbaldehyde is a heterocyclic compound of significant
interest in medicinal chemistry and materials science, serving as a versatile intermediate in the
synthesis of various bioactive molecules and functional materials.[1][2] Understanding its three-
dimensional structure, electronic properties, and reactive sites is paramount for designing novel
derivatives with enhanced efficacy and specific functionalities. Quantum chemical calculations,
particularly those based on Density Functional Theory (DFT), provide a powerful in-silico
approach to elucidate these properties at the atomic level. This guide details the theoretical
framework and computational protocol for a comprehensive analysis of 2-Methylthiazole-5-
carbaldehyde.

Computational Methodology

The protocol outlined below is based on established methods for the quantum chemical
analysis of thiazole derivatives. The primary approach involves Density Functional Theory
(DFT), which offers a favorable balance between computational cost and accuracy for systems
of this size.

Experimental Protocols:

All calculations would be performed using a computational chemistry software package such as
Gaussian. The initial geometry of 2-Methylthiazole-5-carbaldehyde can be modeled using
standard bond lengths and angles and then optimized. The optimization and subsequent

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b182251?utm_src=pdf-interest
https://www.benchchem.com/product/b182251?utm_src=pdf-body
https://www.chemimpex.com/products/26308
https://www.chemsrc.com/en/cas/1003-60-7_445094.html
https://www.benchchem.com/product/b182251?utm_src=pdf-body
https://www.benchchem.com/product/b182251?utm_src=pdf-body
https://www.benchchem.com/product/b182251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

calculations are typically carried out using the B3LYP (Becke's three-parameter Lee-Yang-Parr)
hybrid functional. This functional is widely used as it provides reliable results for a broad range
of organic molecules. The 6-311++G(d,p) basis set is commonly employed for such studies, as
it provides a good description of electron distribution, including polarization and diffuse
functions, which are important for accurately modeling molecular properties.

The computational workflow proceeds as follows:

o Geometry Optimization: The molecule's structure is optimized to find the minimum energy
conformation. This step is crucial as all subsequent calculations are performed on this
optimized geometry.

 Vibrational Frequency Analysis: A frequency calculation is performed on the optimized
structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies)
and to predict the theoretical vibrational spectra (IR and Raman).

» Electronic Property Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest
Unoccupied Molecular Orbital (LUMO) are calculated. The energies of these frontier orbitals
and their energy gap are key indicators of the molecule's chemical reactivity and kinetic
stability.

e Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the
charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

o Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to study intramolecular
charge transfer, hyperconjugative interactions, and the delocalization of electron density
within the molecule.
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Computational Workflow
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A typical workflow for DFT-based quantum chemical calculations.
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Data Presentation

The following tables summarize the expected quantitative data from the described calculations.

Note: The values presented are illustrative and serve as a template for reporting results from

an actual computational study.

Molecular Structure

The optimized molecular structure provides the foundation for all other property calculations.

Key geometrical parameters are detailed below.

Molecular structure of 2-Methylthiazole-5-carbaldehyde with atom numbering.

Table 1: Optimized Geometrical Parameters (Representative Data)

Bond Bond Angle Dihedral
Parameter Parameter Parameter
Length (A) (®) Angle (°)
N1-C5-C4-
N1-C2 1.37 C5-N1-C2 110.5 = 0.0
C2-N1-C5-
C2-S3 1.76 N1-C2-S3 115.0 180.0
C(CHO)
H4-C4-C5-
S3-C4 1.72 C2-S3-C4 89.0 180.0
C(CHO)
N1-C5-
C4-C5 1.38 S3-C4-C5 111.5 0.0
C(CHO)-0
C4-C5-
C5-N1 1.32 C4-C5-N1 114.0 0.0
C(CHO)-H
N1-C5-
C5-C(CHO) 1.45 122.0
C(CHO)
C4-C5-
C(CHO)=0 1.21 124.0
C(CHO)
| C2-C(Me) | 1.50 | O=C-H | 121.0| | |
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Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the molecule and ensuring a

stable optimized geometry. The predicted wavenumbers can be compared with experimental

FT-IR and FT-Raman spectra.

Table 2: Calculated Vibrational Frequencies and Assignments (Representative Data)

Wavenumber (cm—?) Assignment Description

Aromatic C-H stretch
3080 v(C-H) ) .

(thiazole ring)

Asymmetric C-H stretch
2985 vas(C-H)

(methyl group)
2855 v(C-H) Aldehyde C-H stretch
1695 v(C=0) Carbonyl stretch (aldehyde)
1610 v(C=N) Thiazole ring C=N stretch
1520 v(C=C) Thiazole ring C=C stretch
1450 0as(CHs) Asymmetric CHs bend
1380 0S(CHs) Symmetric CHs bend
850 V(C-H) Out-of-plane C-H bend

| 680 | v(C-S) | Thiazole ring C-S stretch |

Electronic Properties and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are central to describing the electronic

behavior and reactivity of a molecule. The HOMO-LUMO energy gap is a crucial parameter for

determining molecular stability and reactivity.

Table 3: Electronic Properties and Global Reactivity Descriptors (Representative Data)
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Parameter Symbol Value (eV) Formula

HOMO Energy E_HOMO -6.85 -

LUMO Energy E LUMO -2.15

Energy Gap AE 4.70 E_LUMO - E_HOMO
lonization Potential IP 6.85 -E_ HOMO

Electron Affinity EA 2.15 -E_LUMO
Electronegativity X 4.50 (IP+EA)/2
Chemical Hardness n 2.35 (IP-EA)/2
Softness S 0.21 1/(2n)

| Electrophilicity Index | w | 4.31 | x2/(2n) |

Interpretation of Results

e Molecular Geometry: The planarity of the thiazole ring, as indicated by the dihedral angles
approaching 0° or 180°, suggests a delocalized 1t-electron system. Bond lengths and angles
can be compared with experimental X-ray diffraction data for validation.

 Vibrational Spectra: The prominent C=0 stretching frequency around 1695 cm~tis a
characteristic feature of the aldehyde group. The positions of these theoretical bands help in
assigning experimental spectra.

¢ Reactivity Insights:

o HOMO-LUMO Gap: The relatively large energy gap (AE = 4.70 eV) suggests high kinetic
stability and low chemical reactivity. Molecules with smaller gaps are generally more
reactive.

o Molecular Electrostatic Potential (MEP): The MEP map visually identifies reactive sites.
The region around the carbonyl oxygen atom is expected to show a negative potential
(red), making it a site for electrophilic attack. Conversely, regions around the hydrogen
atoms will show a positive potential (blue), indicating sites for nucleophilic attack. The
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nitrogen atom in the thiazole ring also represents a potential site for electrophilic
interaction.

o Electrophilicity Index: The value of w (4.31 eV) categorizes the molecule as a moderate
electrophile, capable of accepting electron density in reactions.

Conclusion

The quantum chemical analysis of 2-Methylthiazole-5-carbaldehyde using DFT provides
comprehensive insights into its structural, vibrational, and electronic properties. This theoretical
data is invaluable for understanding its reactivity, stability, and potential intermolecular
interactions. For researchers in drug development and materials science, this computational
approach offers a rational basis for designing new derivatives with tailored biological activities
or physical properties, thereby accelerating the discovery and optimization process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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